4-Cyclopropoxy-3-methoxypicolinamide
Description
4-Cyclopropoxy-3-methoxypicolinamide is a picolinamide derivative featuring a cyclopropoxy substituent at the 4-position and a methoxy group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-7(15-6-2-3-6)4-5-12-8(9)10(11)13/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI Key |
RQOYKEQHCSZCNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-methoxypicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropoxypyridine and 3-methoxypyridine.
Reaction Conditions: The reaction conditions often involve the use of reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-methoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-3-methoxypicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methoxypicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include picolinamide derivatives with varying substituents on the phenoxy or pyridine ring. Below is a comparative analysis based on synthesis, substituent effects, and physicochemical properties:
Physicochemical and Pharmacological Properties
- Lipophilicity: The cyclopropoxy group in 4-Cyclopropoxy-3-methoxypicolinamide likely increases lipophilicity compared to analogs with polar substituents (e.g., 4-aminophenoxy in compound 4). This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility: Compound 7 requires prolonged reflux (30 hours) due to the electron-withdrawing nitro group, which may slow reaction kinetics.
Critical Analysis of Evidence Limitations
The provided evidence focuses on intermediates (e.g., compounds 4 and 7) rather than this compound itself. Key gaps include:
- Lack of direct synthetic protocols or yield data for the cyclopropoxy derivative.
- Absence of comparative pharmacokinetic or toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
